molecular formula C9H9NO B180958 2,3-dihydro-1H-indole-5-carbaldehyde CAS No. 90563-57-8

2,3-dihydro-1H-indole-5-carbaldehyde

Cat. No.: B180958
CAS No.: 90563-57-8
M. Wt: 147.17 g/mol
InChI Key: SUAXWOZVUOMRER-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-indole-5-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound features a fused benzene and pyrrole ring system, with an aldehyde functional group at the 5-position. It is a versatile intermediate used in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydro-1H-indole-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reduction of indole-5-carboxaldehyde using hydrogenation techniques. Another approach involves the cyclization of N-acylhydrazones followed by oxidation to introduce the aldehyde group.

Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of indole derivatives. The process involves the use of metal catalysts such as palladium or platinum under controlled temperature and pressure conditions to achieve high yields and purity.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups under acidic or basic conditions.

Major Products Formed:

    Oxidation: Indole-5-carboxylic acid.

    Reduction: 2,3-dihydro-1H-indole-5-methanol.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

2,3-Dihydro-1H-indole-5-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Biology: The compound is used in the study of enzyme mechanisms and as a building block for bioactive molecules.

    Medicine: It is a precursor in the synthesis of drugs with potential therapeutic effects, such as anticancer and antimicrobial agents.

    Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    Indole-5-carboxaldehyde: Similar structure but lacks the dihydro modification.

    2,3-Dihydro-1H-indole: Lacks the aldehyde functional group.

    Indole-3-carbaldehyde: Aldehyde group at the 3-position instead of the 5-position.

Uniqueness: 2,3-Dihydro-1H-indole-5-carbaldehyde is unique due to the presence of both the dihydro modification and the aldehyde group at the 5-position. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2,3-dihydro-1H-indole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c11-6-7-1-2-9-8(5-7)3-4-10-9/h1-2,5-6,10H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUAXWOZVUOMRER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10596242
Record name 2,3-Dihydro-1H-indole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10596242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90563-57-8
Record name 2,3-Dihydro-1H-indole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10596242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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